2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione
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Overview
Description
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione typically involves the reaction of 4-aminoantipyrine with suitable reagents. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The compound can be characterized using techniques such as single crystal X-ray diffraction (XRD) analysis .
Chemical Reactions Analysis
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of derivatives with different functional groups
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Industry: The compound is used in the development of advanced materials, including optoelectronic devices.
Mechanism of Action
The mechanism of action of 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it has been shown to interact with certain amino acids, resulting in significant binding interactions .
Comparison with Similar Compounds
Similar compounds to 2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione include:
N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide: This compound shares a similar pyrazole structure and has been studied for its biological activities.
1-(2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxoethyl)pyridinium chloride: This compound is used in optoelectronic devices and has similar structural features.
The uniqueness of this compound lies in its combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N4O3 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C15H14N4O3/c1-9-13(14-16-11(20)8-12(21)17-14)15(22)19(18(9)2)10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,16,17,20,21) |
InChI Key |
NXBLNIIGMLRQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C3=NC(=O)CC(=O)N3 |
Origin of Product |
United States |
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